3-bromo-4-methyl-4H-1,2,4-triazole
Overview
Description
Triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, are a significant class of heterocyclic compounds that serve as core scaffolds in various chemical and pharmaceutical applications. These compounds are known for their wide range of biological activities and are often used in the design of receptor ligands to enhance pharmacokinetic properties. They are also studied for their potential as bioactive compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives, such as 3-bromo-4-methyl-4H-1,2,4-triazole, can be achieved through various methods. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF has been shown to produce bromotriazoles in a regioselective process . Additionally, the synthesis of 4H-1,2,4-triazole derivatives from reactions involving ethyl N'-acetylacetohydrazonate and amines has been reported, with structural characterization achieved through multiple spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of halogeno-1,2,4-triazoles, including 3-bromo-4-methyl-4H-1,2,4-triazole, has been studied using X-ray crystallography and NMR spectroscopy. These studies have resolved controversies regarding their annular tautomerism and provided insights into the complex signals of carbon atoms bearing halogens . Density functional theory (DFT) calculations have also been employed to predict the molecular geometry and vibrational frequencies of triazole derivatives, showing good agreement with experimental data .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including bromine to lithium exchange reactions, which have been explored for 1,2,3-triazoles. These reactions can lead to the synthesis of 5-substituted 1,2,3-triazole derivatives with high yields when quenched with appropriate reagents . Additionally, the alkylation of triazole-thiols with bromoalkanes has been performed to synthesize new S-derivatives with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physicochemical properties of triazole derivatives are influenced by their molecular structure and substituents. DFT calculations have been used to study the nonlinear optical properties, molecular electrostatic potentials, and frontier molecular orbitals of these compounds. The results suggest that some triazole derivatives have greater nonlinear optical properties than urea, indicating potential applications in materials science . The solubility and reactivity of triazole compounds can also vary with the polarity of the solvent, as demonstrated by studies on the energetic behavior of these compounds in different solvent media .
Scientific Research Applications
Antimicrobial and Antifungal Applications
3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives exhibit a wide spectrum of biological activity, including antimicrobial and antifungal effects. This makes them a subject of interest for medical and veterinary applications, especially in the treatment of fungal diseases on the skin of animals. A study by Ohloblina et al. (2022) confirms this, noting the positive changes in the clinical status of animals treated with a preparation containing 1,2,4-triazole derivatives.
Pharmaceutical and Industrial Applications
Triazole derivatives, including 3-Bromo-4-Methyl-4H-1,2,4-Triazole, have diverse applications in medicine, agriculture, and industry. They have been used to synthesize new antimicrobial agents, as reported by Kaplancikli et al. (2008). These derivatives demonstrate significant activity against various microorganisms, showcasing their potential in pharmaceutical research and development.
Corrosion Inhibition
Another application of 3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of certain 4H-triazole derivatives for protecting mild steel in hydrochloric acid solutions. The study found that these derivatives are effective corrosion inhibitors, highlighting their utility in industrial settings.
Diuretic and Antidiuretic Effects
In medical research, 3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives have been explored for their diuretic and antidiuretic effects. A study by Kravchenko (2018) synthesized new compounds from these derivatives and tested their bioactivity, revealing both diuretic and antidiuretic properties.
Anti-Inflammatory and Molluscicidal Agents
These derivatives also show potential as anti-inflammatory and molluscicidal agents. Research conducted by El Shehry et al. (2010) synthesized new compounds from 1,2,4-triazole and tested them for anti-inflammatory and molluscicidal activities. Some of the compounds demonstrated significant activities, indicating their applicability in these areas.
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-bromo-4-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVKLCRJYMSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168194 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methyl-4H-1,2,4-triazole | |
CAS RN |
16681-73-5 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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